molecular formula C18H22N2O2 B11833779 tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate

Cat. No.: B11833779
M. Wt: 298.4 g/mol
InChI Key: HQWGWYHSUOHGAD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate is a chemical compound with a molecular weight of 298.4 g/mol and the CAS number 1355225-80-7 . This compound is known for its unique structure, which includes a quinoline ring attached to a pyrrolidine ring, making it a versatile molecule for various research and development applications.

Preparation Methods

The synthesis of tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate typically involves the reaction of quinoline derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often require controlled temperatures and inert atmosphere to ensure high yield and purity of the product.

Chemical Reactions Analysis

tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the quinoline and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-quinolin-6-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-5-7-16(20)14-8-9-15-13(12-14)6-4-10-19-15/h4,6,8-10,12,16H,5,7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWGWYHSUOHGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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